molecular formula C21H27NO B3866337 N-(1,2-diphenylethyl)-2-methoxycyclohexan-1-amine

N-(1,2-diphenylethyl)-2-methoxycyclohexan-1-amine

Cat. No.: B3866337
M. Wt: 309.4 g/mol
InChI Key: XGRXZYRAXFHXCA-UHFFFAOYSA-N
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Description

N-(1,2-diphenylethyl)-2-methoxycyclohexan-1-amine is a compound that belongs to the class of 1,2-diarylethylamines This class of compounds is known for its psychoactive properties, particularly as dissociative anesthetics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-diphenylethyl)-2-methoxycyclohexan-1-amine typically involves the reaction of 1,2-diphenylethylamine with a methoxy-substituted cyclohexanone. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the amine bond. Common reagents used in the synthesis include hydrochloric acid, sodium hydroxide, and various organic solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily synthesized for research purposes. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, are applicable.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-diphenylethyl)-2-methoxycyclohexan-1-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-(1,2-diphenylethyl)-2-methoxycyclohexan-1-amine has several scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity and properties of 1,2-diarylethylamines.

    Biology: Investigated for its effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Explored for its potential as a dissociative anesthetic and its effects on pain perception.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,2-diphenylethyl)-2-methoxycyclohexan-1-amine involves its interaction with N-methyl-D-aspartate (NMDA) receptors in the brain. By antagonizing these receptors, the compound induces dissociative effects, altering perception and cognition. The molecular targets and pathways involved include the inhibition of NMDA receptor activity, leading to changes in neurotransmitter release and neuronal activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1,2-diphenylethyl)-2-methoxycyclohexan-1-amine include:

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its methoxy group and cyclohexan-1-amine moiety contribute to its unique interaction with NMDA receptors, differentiating it from other similar compounds.

Properties

IUPAC Name

N-(1,2-diphenylethyl)-2-methoxycyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c1-23-21-15-9-8-14-19(21)22-20(18-12-6-3-7-13-18)16-17-10-4-2-5-11-17/h2-7,10-13,19-22H,8-9,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGRXZYRAXFHXCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1NC(CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,2-diphenylethyl)-2-methoxycyclohexan-1-amine
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